3-Amino-5-methylhexanamide

Catalog No.
S13796696
CAS No.
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylhexanamide

Product Name

3-Amino-5-methylhexanamide

IUPAC Name

3-amino-5-methylhexanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

IKMPZIJFHXCSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)N)N

3-Amino-5-methylhexanamide is an organic compound characterized by the presence of an amine group and a carbon chain. Its chemical formula is C7H15N2OC_7H_{15}N_2O, indicating that it contains seven carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This compound is notable for its structural features, which include a branched hexanamide backbone with an amino group at the third position and a methyl group at the fifth position. These structural characteristics contribute to its unique chemical properties and potential biological activities.

Typical of amines and amides. Some key reactions include:

  • Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which can be useful in synthesizing more complex molecules.
  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of longer carbon chains.

The synthesis of 3-amino-5-methylhexanamide can be achieved through several methods:

  • Direct Amination: Starting from 5-methylhexanoic acid, the compound can be synthesized via a reaction with ammonia or an amine under appropriate conditions to facilitate the formation of the amide bond.
  • Reductive Amination: Another approach involves the reaction of 5-methylhexanal with ammonia in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
  • Multi-step Synthesis: A more complex route may involve multiple steps, including the formation of intermediates that undergo further transformations to yield 3-amino-5-methylhexanamide.

3-Amino-5-methylhexanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for drug development or as a building block in medicinal chemistry.
  • Biochemistry: It could be utilized in studies related to enzyme activity or protein synthesis due to its amino group.
  • Material Science: The compound may also find applications in creating new materials or polymers.

Several compounds share structural similarities with 3-amino-5-methylhexanamide, including:

  • 3-Amino-5-methylhexanoic acid: This compound features a carboxylic acid instead of an amide functional group.
  • 3-Amino-5-methylhexanal: This aldehyde variant has a carbonyl group instead of an amide.
  • 4-Amino-2-methylpentanoic acid: Similar in function but differs in the positioning of functional groups.

Comparison Table

CompoundFunctional GroupKey Differences
3-Amino-5-methylhexanamideAmideContains an amide functional group
3-Amino-5-methylhexanoic acidCarboxylic acidHas a carboxylic acid instead of an amide
3-Amino-5-methylhexanalAldehydeContains a carbonyl group
4-Amino-2-methylpentanoic acidCarboxylic acidDifferent carbon chain structure

The uniqueness of 3-amino-5-methylhexanamide lies in its specific arrangement of functional groups which may confer distinct reactivity and biological properties compared to these similar compounds. Further research into these aspects could illuminate more about its potential uses and effects.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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